molecular formula C24H45NO3 B12659612 Nonadecyl 5-oxo-L-prolinate CAS No. 37673-35-1

Nonadecyl 5-oxo-L-prolinate

Cat. No.: B12659612
CAS No.: 37673-35-1
M. Wt: 395.6 g/mol
InChI Key: WYKNPRLDNHMSHZ-QFIPXVFZSA-N
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Description

Nonadecyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C24H45NO3 It is a derivative of 5-oxo-L-proline, where the nonadecyl group is esterified to the carboxyl group of 5-oxo-L-proline

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonadecyl 5-oxo-L-prolinate can be synthesized through esterification reactions. The typical synthetic route involves the reaction of 5-oxo-L-proline with nonadecanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Nonadecyl 5-oxo-L-prolinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: this compound can be oxidized to nonadecyl 5-oxo-L-proline carboxylic acid.

    Reduction: Reduction can yield nonadecyl 5-hydroxy-L-prolinate.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Nonadecyl 5-oxo-L-prolinate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug delivery agent.

    Industry: this compound is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Nonadecyl 5-oxo-L-prolinate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 5-oxo-L-proline, which can then participate in various biochemical pathways. The nonadecyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Similar Compounds

    5-oxo-L-proline: The parent compound, which lacks the nonadecyl ester group.

    Nonadecyl esters: Other esters of nonadecanol with different carboxylic acids.

Uniqueness

Nonadecyl 5-oxo-L-prolinate is unique due to the presence of both the nonadecyl group and the 5-oxo-L-proline moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

37673-35-1

Molecular Formula

C24H45NO3

Molecular Weight

395.6 g/mol

IUPAC Name

nonadecyl (2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C24H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-28-24(27)22-19-20-23(26)25-22/h22H,2-21H2,1H3,(H,25,26)/t22-/m0/s1

InChI Key

WYKNPRLDNHMSHZ-QFIPXVFZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1

Canonical SMILES

CCCCCCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1

Origin of Product

United States

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